
4-Nitrobenzenesulfonamide
Overview
Description
4-Nitro-benzenesulfonamide is an organic compound with the molecular formula C6H6N2O4S. It is characterized by a nitro group (-NO2) attached to a benzene ring, which is further connected to a sulfonamide group (-SO2NH2). This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-Nitro-benzenesulfonamide typically involves the nitration of benzenesulfonamide. One common method includes the reaction of benzenesulfonamide with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position of the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
4-Nitro-benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiplasmodial Activity
Recent studies have highlighted the potential of 4-nitrobenzenesulfonamide chalcones as antiplasmodial agents. These compounds have shown efficacy against Plasmodium species, indicating their possible use in developing treatments for malaria . The hybrid scaffold of this compound enhances its biological activity, making it a promising candidate for further medicinal development.
2. Inverse Agonists for ERRα
A novel series of compounds based on the this compound template has been identified as effective inverse agonists for estrogen-related receptor alpha (ERRα). One compound demonstrated potent activity with an IC50 of 0.80 μM, significantly inhibiting the transcription of ERRα-regulated target genes and suppressing the growth of breast cancer xenografts in vivo . This underscores the potential of this compound derivatives in cancer therapeutics.
Organic Synthesis Applications
1. Solid-Phase Synthesis
4-Nitrobenzenesulfonamides are utilized as key intermediates in solid-phase synthesis. They facilitate various chemical transformations, including C-arylation and N-arylation reactions. The polymer-supported benzenesulfonamides derived from 4-nitrobenzenesulfonyl chloride have been particularly effective in generating diverse privileged scaffolds through unusual rearrangements .
2. Chemoselective N-Acylation
The compound has also been employed as a chemoselective N-acylation reagent for amino alcohols and diamines under solvent-free conditions. This method allows for selective protection and functionalization of amines, demonstrating high stability and ease of preparation . The following table summarizes key findings from this research:
Reaction Type | Reagents Used | Yield (%) | Conditions |
---|---|---|---|
N-acylation of primary amines | This compound + benzoic anhydride | 85 | Acetone, 4 hours |
Chemoselective acylation | This compound + aliphatic anhydrides | Variable | Water (green solvent) |
Solid-phase synthesis | Polymer-supported benzenesulfonamides | High | Various chemical transformations |
Structural and Activity Relationship Studies
Research into the structure-activity relationship (SAR) of this compound derivatives has revealed insights into their pharmacological properties. For instance, compounds optimized for lipoxygenase inhibition displayed nanomolar potency and favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, indicating their potential for drug development targeting inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Nitro-benzenesulfonamide and its derivatives often involves the inhibition of specific enzymes. For example, some derivatives inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma patients .
Comparison with Similar Compounds
4-Nitro-benzenesulfonamide can be compared with other sulfonamide compounds such as sulfanilamide and sulfamethoxazole. While all these compounds share the sulfonamide group, 4-Nitro-benzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific applications where other sulfonamides may not be as effective .
Similar compounds include:
- Sulfanilamide
- Sulfamethoxazole
- 4-Aminobenzenesulfonamide
Biological Activity
4-Nitrobenzenesulfonamide (CAS No. 6325-93-5) is a compound of interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and antiplasmodial effects. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C₆H₆N₂O₄S
- Molecular Weight : 190.19 g/mol
- Functional Groups : Nitro group (-NO₂) and sulfonamide group (-SO₂NH₂)
Antibacterial Activity
Research has shown that this compound exhibits significant antibacterial properties. It targets bacterial enzymes involved in folate synthesis, which is crucial for bacterial growth. The compound has been evaluated against various strains of bacteria, demonstrating effective inhibition.
Anticancer Activity
In a study focusing on triple-negative breast cancer (TNBC), a derivative of this compound was identified as a potent ERRα inverse agonist. This compound inhibited the transcription of ERRα-regulated genes, leading to reduced migration and invasion of MDA-MB-231 cells. The in vivo studies indicated a tumor growth inhibition rate of approximately 23.58% in xenograft models, showcasing its potential as an anticancer agent .
Anti-Plasmodial Effects
Recent studies have highlighted the antiplasmodial activity of this compound chalcones. These compounds demonstrated potent activity against Plasmodium falciparum with IC₅₀ values ranging from 5.4 to 22.0 µg/mL. Notably, two specific compounds showed greater susceptibility towards mature-stage trophozoites compared to ring-stage parasites .
Case Studies and Research Findings
- Cardiovascular Effects : A study using isolated rat heart models indicated that certain sulfonamide derivatives, including those related to this compound, can influence perfusion pressure and coronary resistance. These findings suggest potential cardiovascular applications through modulation of calcium channels .
- Inhibition of Lipoxygenases : Compounds based on the this compound scaffold have shown promising results in inhibiting lipoxygenases (12-LOX), which are implicated in various diseases such as skin diseases and cancer. The optimized compounds displayed nanomolar potency and favorable ADME properties .
- In Vitro Cytotoxicity : In vitro assays revealed that the active derivatives did not exhibit significant cytotoxic effects on human-derived cells or red blood cells, indicating a favorable safety profile for further development .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-nitrobenzenesulfonamide in laboratory settings?
- Methodology : A common approach involves sulfonylation of nitrobenzene derivatives. For example, 4-nitrobenzenesulfonyl chloride (prepared via chlorosulfonation of nitrobenzene) is reacted with ammonia under controlled conditions. Purification is typically achieved via recrystallization using solvents like ethanol or methanol to yield high-purity this compound .
- Key Considerations : Monitor reaction temperature (exothermic sulfonation) and stoichiometric ratios to minimize byproducts (e.g., disulfonates).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Assess purity (>98% area% by reverse-phase chromatography) .
- NMR Spectroscopy : Confirm structure via characteristic peaks (e.g., aromatic protons at δ 8.2–8.4 ppm, sulfonamide NH₂ at δ 6.5 ppm) .
- X-ray Crystallography : Resolve molecular geometry using programs like SHELXL for small-molecule refinement .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Case Example : Ames II test results indicate mutagenic potential for nitrobenzenesulfonamide-containing analgesics , while other studies highlight antimicrobial activity.
- Methodological Solutions :
- Comparative Assays : Replicate studies under standardized conditions (e.g., bacterial strain, S9 metabolic activation).
- Structure-Activity Relationship (SAR) Analysis : Modify functional groups (e.g., nitro position) to isolate bioactive moieties .
- Meta-Analysis : Evaluate publication bias or methodological variability (e.g., solvent effects in toxicity assays).
Q. How can mechanistic insights into this compound’s role in catalysis be elucidated?
- Experimental Design :
- Kinetic Studies : Monitor reaction rates under varying pH or temperature to identify rate-determining steps.
- Isotopic Labeling : Use -labeled ammonia to trace sulfonamide formation pathways.
- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states in sulfonation reactions .
- Applications : The sulfonamide group’s electron-withdrawing properties enhance electrophilic substitution in aromatic systems .
Properties
IUPAC Name |
4-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKKYJLAUWFPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064236 | |
Record name | Benzenesulfonamide, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6325-93-5 | |
Record name | 4-Nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6325-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006325935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-NITROBENZENESULFONAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-NITROBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUF52O8Y8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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